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I. Application Notes
The assessment of intestinal permeability is a cornerstone in drug discovery and development,

providing critical insights into the oral bioavailability and potential toxicity of new chemical

entities. The human colon adenocarcinoma cell line, Caco-2, serves as the gold standard for in

vitro modeling of the intestinal epithelial barrier. When cultured on semi-permeable supports,

Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit tight junctions

and express various transporters, closely mimicking the barrier function of the human intestine.

[1][2]

This document provides a comprehensive guide to establishing a robust and reproducible in

vitro gut permeability assay using the Caco-2 cell model. The protocols herein detail every step

from cell culture and monolayer formation to the execution of permeability experiments and

data analysis. Adherence to these standardized procedures is crucial for generating high-

quality, comparable data essential for preclinical drug development.

Two primary methods are employed to assess the integrity and permeability of the Caco-2

monolayer: Transepithelial Electrical Resistance (TEER) measurement and the Lucifer Yellow

(LY) permeability assay. TEER provides a real-time, non-invasive measure of monolayer

confluence and tight junction integrity, while the LY assay quantifies the flux of a paracellular

marker across the cell layer, offering a direct assessment of barrier tightness.[3][4]
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The apparent permeability coefficient (Papp) is the key quantitative output of these assays,

providing a measure of a compound's ability to cross the intestinal barrier.[1][2] By measuring

Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux

ratio can be calculated to identify compounds that are substrates of efflux transporters, such as

P-glycoprotein (P-gp).[5]

II. Experimental Protocols
A. Caco-2 Cell Culture and Maintenance
This protocol outlines the steps for routine culture and maintenance of Caco-2 cells to ensure a

healthy and consistent cell supply for permeability assays.

Materials:

Caco-2 cell line (ATCC® HTB-37™)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine

Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. The

use of 20% FBS is often recommended to improve cell adhesion, especially after thawing.[6]

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

0.25% Trypsin-EDTA

T-75 cell culture flasks

Humidified incubator at 37°C with 5% CO2

Procedure:

Thawing Cells:

Rapidly thaw a cryopreserved vial of Caco-2 cells in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete culture medium.

Centrifuge at 200 x g for 5 minutes.
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Discard the supernatant and resuspend the cell pellet in 15 mL of fresh medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C, 5% CO2. Change the medium after 24 hours and then every 2-3 days.

[6]

Subculturing (Passaging):

When cells reach 80-90% confluency, aspirate the culture medium.

Wash the cell monolayer once with 5-10 mL of sterile PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells

detach.

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the desired volume of cell suspension to a new T-75 flask containing fresh

medium (a split ratio of 1:3 to 1:6 is typical).[7]

Incubate at 37°C, 5% CO2, changing the medium every 2-3 days.

B. Seeding Caco-2 Cells on Transwell® Inserts
This protocol describes the seeding of Caco-2 cells onto permeable supports to form a

differentiated monolayer.

Materials:

Caco-2 cells (passage 30-45)[8]

Complete culture medium

Transwell® permeable supports (e.g., 24-well or 96-well plates with 0.4 µm pore size)

Receiving plates
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Procedure:

Prepare a single-cell suspension of Caco-2 cells as described in the subculturing protocol.

Determine the cell density using a hemocytometer or automated cell counter.

Dilute the cell suspension in complete culture medium to a final seeding density of

approximately 1 x 10^5 cells/cm^2.[3]

Add the appropriate volume of cell suspension to the apical chamber of each Transwell®

insert. For a 24-well plate (0.33 cm^2 surface area), this corresponds to roughly 3.3 x 10^4

cells per insert.

Add fresh culture medium to the basolateral chamber of the receiving plate.

Incubate the plates at 37°C, 5% CO2 for 21-23 days to allow for cell differentiation and

monolayer formation.[8][9]

Change the culture medium in both the apical and basolateral compartments every 2-3 days.

C. Monolayer Integrity Assessment: Transepithelial
Electrical Resistance (TEER)
TEER measurement is a non-invasive method to evaluate the integrity of the Caco-2

monolayer.

Materials:

Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

Transwell® plates with differentiated Caco-2 monolayers

Sterile PBS or culture medium at room temperature

Procedure:

Sterilize the electrodes by immersing them in 70% ethanol for 15-30 minutes and then allow

them to air dry in a sterile hood.[10][11]
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Equilibrate the electrodes in sterile culture medium or PBS before measurement.

Remove the Transwell® plate from the incubator and allow it to equilibrate to room

temperature.

Carefully place the shorter electrode in the apical compartment and the longer electrode in

the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.[10]

Record the resistance reading in Ohms (Ω).

Measure the resistance of a blank Transwell® insert (without cells) containing medium to

determine the background resistance.

Calculate the TEER value (Ω·cm²) using the following formula:

TEER (Ω·cm²) = (R_total - R_blank) x A

Where:

R_total is the resistance of the cell monolayer.

R_blank is the resistance of the blank insert.

A is the surface area of the membrane in cm².[4]

A TEER value of ≥ 200 Ω·cm² is generally considered indicative of a suitable monolayer for

permeability studies.[8]

D. Permeability Assay: Lucifer Yellow
The Lucifer Yellow (LY) assay is used to assess paracellular permeability. LY is a fluorescent

dye that cannot readily cross cell membranes and thus primarily permeates through the tight

junctions between cells.

Materials:

Differentiated Caco-2 monolayers on Transwell® inserts

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.youtube.com/watch?v=tczv1BTEbX0
https://pmc.ncbi.nlm.nih.gov/articles/PMC4652793/
http://static1.1.sqspcdn.com/static/f/603808/7365406/1276716507307/Caco2+assay+protocol.pdf?token=pItuIDym4hTqHztyDDdP4XH1Ff0%3D
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

[12]

Lucifer Yellow (LY) CH, potassium salt

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[12]

96-well black, clear-bottom plates

Procedure:

Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer in both

the apical and basolateral compartments.

Prepare a 100 µM solution of Lucifer Yellow in transport buffer.[12]

Add the LY solution to the apical (donor) compartment (e.g., 50 µL for a 96-well plate).[12]

Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 250-275 µL for a

96-well plate).[12]

Incubate the plate at 37°C for 1-2 hours on an orbital shaker (70-90 rpm).[12]

After incubation, collect a sample from the basolateral compartment and transfer it to a 96-

well black plate.

Prepare a standard curve of LY in transport buffer.

Measure the fluorescence of the samples and standards using a fluorescence plate reader.

Calculate the concentration of LY in the receiver compartment using the standard curve.

III. Data Presentation and Analysis
A. Calculation of Apparent Permeability Coefficient
(Papp)
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The Papp value is calculated to quantify the rate of permeation of a compound across the

Caco-2 monolayer.

The formula for calculating Papp is:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

dQ/dt is the rate of drug appearance in the receiver compartment (mol/s). This is determined

from the slope of the cumulative amount of drug transported versus time.

A is the surface area of the Transwell® membrane (cm²).

C0 is the initial concentration of the drug in the donor compartment (mol/cm³ or mol/mL).

A simplified equation can also be used:[12]

Pc = (V / (A x Ci)) x (Cf / T)[12]

Where:

Pc is the permeability coefficient (cm/s).[12]

V is the volume of the basal chamber (mL).[12]

A is the area of the membrane insert (cm²).[12]

Ci is the initial concentration of the drug in the apical chamber (µM or fluorescence units/mL).

[12]

Cf is the final concentration of the drug in the basal chamber (µM or fluorescence units/mL).

[12]

T is the assay time (seconds).[12]

B. Calculation of Efflux Ratio
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To determine if a compound is a substrate for active efflux, a bidirectional transport study is

performed.

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]

C. Data Summary Tables
Table 1: Monolayer Integrity Data

Well ID Treatment TEER (Ω·cm²)
Lucifer Yellow
Permeability
(% Flux)

Monolayer
Status
(Pass/Fail)

A1 Control 350 0.5 Pass

A2 Compound X 345 0.6 Pass

B1 Control 360 0.45 Pass

B2 Compound Y 150 5.2 Fail

Table 2: Compound Permeability Data
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Compound Direction
Papp (x 10⁻⁶
cm/s)

Efflux Ratio Classification

Atenolol (Low

Permeability

Control)

A-B 0.5 ± 0.1 - Low

Propranolol

(High

Permeability

Control)

A-B 25.0 ± 2.5 - High

Compound X A-B 8.2 ± 0.7 3.5
High (Efflux

Substrate)

B-A 28.7 ± 3.1

Compound Y A-B 1.5 ± 0.3 1.2 Low

B-A 1.8 ± 0.4

IV. Visualizations
A. Experimental Workflow
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Caption: Experimental workflow for the in vitro gut permeability assay.
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B. Signaling Pathway Regulating Tight Junctions
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Caption: Key signaling pathways modulating intestinal tight junction permeability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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